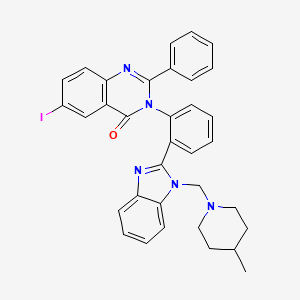

4(3H)-Quinazolinone, 6-iodo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl-

Description

4(3H)-Quinazolinone derivatives are fused heterocyclic compounds with a benzene ring fused to a pyrimidin-4(3H)-one moiety, first synthesized via the Niementowski reaction . The compound in focus, 6-iodo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl-4(3H)-quinazolinone, features a 6-iodo substitution on the quinazolinone core, a 2-phenyl group, and a complex 3-substituent comprising a benzimidazole-piperidine hybrid. This structure is synthesized through multi-step reactions involving:

Properties

CAS No. |

91045-24-8 |

|---|---|

Molecular Formula |

C34H30IN5O |

Molecular Weight |

651.5 g/mol |

IUPAC Name |

6-iodo-3-[2-[1-[(4-methylpiperidin-1-yl)methyl]benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C34H30IN5O/c1-23-17-19-38(20-18-23)22-39-31-14-8-6-12-29(31)37-33(39)26-11-5-7-13-30(26)40-32(24-9-3-2-4-10-24)36-28-16-15-25(35)21-27(28)34(40)41/h2-16,21,23H,17-20,22H2,1H3 |

InChI Key |

ROPGMRGMLBBAGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)I)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the quinazolinone core, iodination, and the introduction of various substituents. Common synthetic routes may involve:

Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Iodination: Introduction of the iodine atom at the 6-position can be done using iodine or iodinating agents like N-iodosuccinimide (NIS).

Substituent Introduction:

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This may involve:

Catalysts: Use of palladium or other metal catalysts for coupling reactions.

Solvents: Selection of appropriate solvents to facilitate reactions.

Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperidine moieties.

Reduction: Reduction reactions could target the quinazolinone core or other functional groups.

Substitution: Halogen substitution reactions, especially involving the iodine atom, can lead to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like NIS, or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce different functional groups at the iodine position.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

Enzyme Inhibition: Quinazolinones are known to inhibit certain enzymes, making them useful in studying enzyme functions.

Medicine

Therapeutic Potential: Compounds like this are often investigated for their potential as anticancer, antimicrobial, or anti-inflammatory agents.

Industry

Material Science: Such compounds may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, quinazolinones may:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

Interact with Receptors: Modulate receptor activity by binding to receptor sites.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Key Comparative Findings

(i) Antibacterial Activity

- The target compound’s 6-iodo and benzimidazole groups may enhance DNA gyrase/topoisomerase IV inhibition, similar to fluoroquinolones . However, its activity against MRSA is hypothesized to be lower than Compound 27 (6-F, thiazole-substituted), which showed MIC values of 1–4 µg/mL due to optimized hydrophobic interactions .

- Cationic fullerene-quinazolinone hybrids (e.g., from Alsibaee et al.) demonstrated 10–100× higher antibacterial potency than non-fullerene derivatives via enhanced enzyme binding .

(ii) Antifungal Activity

- The target compound lacks the triazole moiety critical for CYP51 inhibition in azole antifungals like UR-9825 (7-Cl, triazole), which achieved MICs of 0.03–0.5 µg/mL against Candida . Its benzimidazole group may instead target β-glucan synthase, akin to echinocandins, but this requires validation.

(iii) Anti-inflammatory Activity

- Substitution at position 3 with benzothiazole (e.g., 3e ) or benzimidazole (target compound) correlates with COX-2 inhibition. 3e reduced carrageenan-induced edema by 65% at 50 mg/kg, comparable to Indomethacin, but with fewer gastric ulcers . The target compound’s piperidine group may further improve bioavailability.

(iv) Metabolic Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.